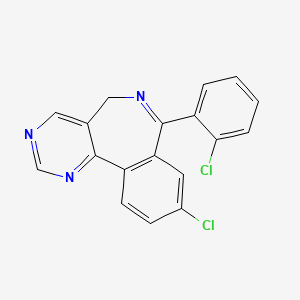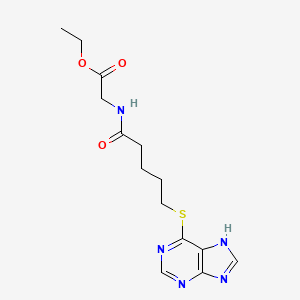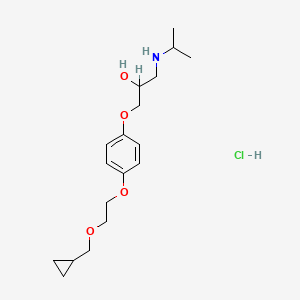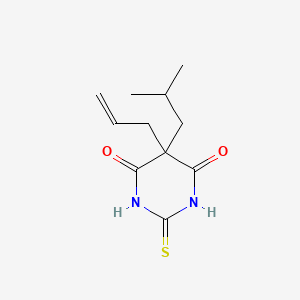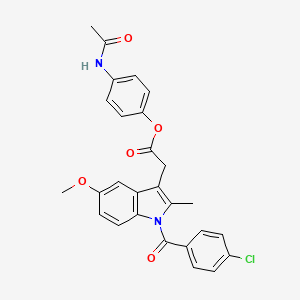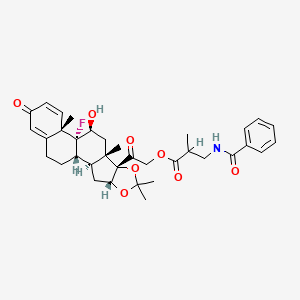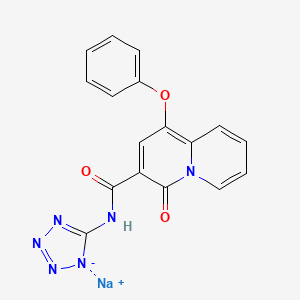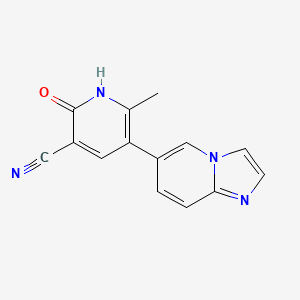
Olprinone
Overview
Description
Olprinone is a cardiotonic agent . It has been marketed in Japan since 1996 . Olprinone is a newly developed phosphodiesterase III inhibitor characterized by several properties . First, olprinone has positive inotropic and vasodilator actions and improves myocardial mechanical efficiency .
Molecular Structure Analysis
The molecular formula of Olprinone is C14H10N4O . Its molecular weight is 250.261 g/mol . The IUPAC name is 5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-1 H -pyridine-3-carbonitrile .
Chemical Reactions Analysis
As a phosphodiesterase III inhibitor, Olprinone has been found to have anti-inflammatory effects in addition to its main inotropic and peripheral vasodilatory effects . It improves myocardial mechanical efficiency via elevation of intracellular cAMP levels in both cardiomyocytes and vascular smooth muscle cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of Olprinone include a molecular formula of C14H10N4O and a molecular weight of 250.26 .
Scientific Research Applications
1. Spinal Cord Injury Treatment
- Application Summary: Olprinone has been studied for its effects on reducing inflammation and tissue injury associated with spinal cord trauma .
- Methods of Application: In the study, spinal cord trauma was induced in mice by the application of vascular clips. Olprinone was administered (0.2 mg/kg, i.p.) 1 and 6 hours after the spinal cord injury .
- Results: Treatment with olprinone significantly reduced the degree of spinal cord inflammation and tissue injury, neutrophil infiltration, nitrotyrosine formation, pro-inflammatory cytokines, NF-κB expression, p-ERK1/2 and p38 expression, and apoptosis. It also significantly improved the recovery of hind-limb function .
2. Promotion of Peripheral Nerve Regeneration
- Application Summary: Olprinone has been applied locally to the sciatic nerves of rats to examine nerve regeneration activity in relation to heat shock protein (HSP)27 expression .
- Methods of Application: Adult rat sciatic nerves were locally exposed to olprinone, physiological saline, or a mixture of saline and HCl and underwent crush injury .
- Results: The local application of olprinone to the sciatic nerve increased HSP27 protein levels in DRG in the early stage and in the sciatic nerve 1 week thereafter. The results from this crush model indicate that increasing levels of HSP27 appear to result in therapeutic effects .
3. Acute Respiratory Distress Syndrome (ARDS) Treatment
- Application Summary: Olprinone has been studied for its effects on reducing inflammation, apoptosis, and improving respiratory parameters in an experimental model of ARDS .
- Methods of Application: In the study, ARDS was induced in adult rabbits by repetitive saline lung lavage. Olprinone was administered intravenously (1 mg/kg) and the animals were oxygen-ventilated for the following 4 hours .
- Results: Treatment with olprinone reduced the release of inflammatory mediators and markers of oxidative damage, decreased apoptosis of epithelial cells, and improved respiratory parameters. The results indicate a future potential of PDE3 inhibitors also in the therapy of ARDS .
4. Congestive Cardiac Failure Treatment
- Application Summary: In clinical settings, olprinone is commonly used to treat congestive cardiac failure, due to its inotropic and vasodilating effects .
- Methods of Application: The specific methods of application in this context are not detailed in the source, but typically, olprinone would be administered intravenously in a clinical setting .
- Results: The mechanism of these cardiac effects is attributed to increased cellular concentrations of cAMP .
5. Treatment of Ischemic Heart Disease
- Application Summary: Olprinone has been used in the treatment of patients with ischemic heart disease. It is found to be beneficial in controlling the progression of congestive heart failure .
- Methods of Application: The specific methods of application in this context are not detailed in the source, but typically, olprinone would be administered intravenously in a clinical setting .
- Results: Patients treated with olprinone were less likely to succumb to a major adverse cardiovascular and cerebrovascular event (MACCE) or cardiac death within 60 days of treatment, especially true for patients with ischemic heart disease .
6. Treatment of Chronic Kidney Disease (CKD)
- Application Summary: Olprinone has been used in the treatment of patients with CKD. It is found to be beneficial in controlling the progression of congestive heart failure .
- Methods of Application: The specific methods of application in this context are not detailed in the source, but typically, olprinone would be administered intravenously in a clinical setting .
- Results: Patients treated with olprinone were less likely to succumb to a major adverse cardiovascular and cerebrovascular event (MACCE) or cardiac death within 60 days of treatment, especially true for patients with CKD .
Safety And Hazards
properties
IUPAC Name |
5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWFIIYTJQOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048461 | |
| Record name | Olprinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olprinone | |
CAS RN |
106730-54-5 | |
| Record name | Olprinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106730-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olprinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106730545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olprinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olprinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLPRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

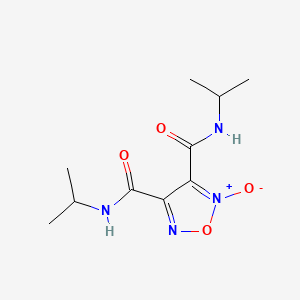
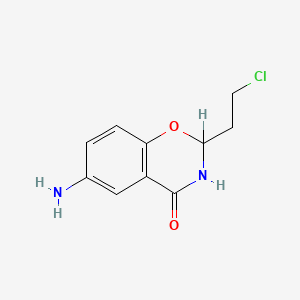
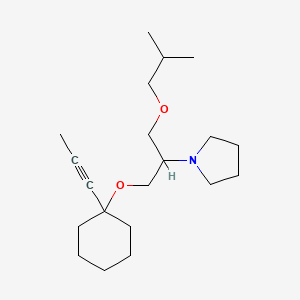
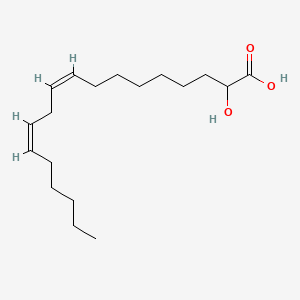
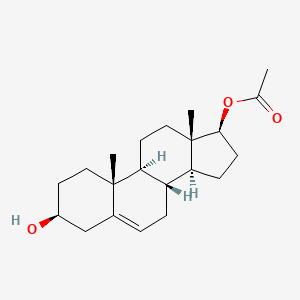
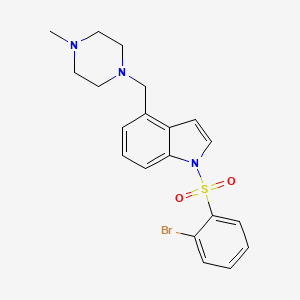
![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)
